Product packaging for Lignosulfonic acid(Cat. No.:CAS No. 8062-15-5)

Lignosulfonic acid

Cat. No.: B1195499
CAS No.: 8062-15-5
M. Wt: 490.5 g/mol
InChI Key: FOGYNLXERPKEGN-UHFFFAOYSA-N
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Description

Significance of Lignosulfonic Acid as a Biomass-Derived Polyelectrolyte

This compound stands out as a significant biomass-derived polyelectrolyte due to its renewable origin, abundance, and versatile properties. As a byproduct of the paper and pulp industry, an estimated 1.5 × 10¹¹ tonnes are produced annually, making it a readily available and low-cost resource. acs.org Its anionic nature, stemming from the presence of sulfonate and carboxylic acid groups, allows it to function effectively as a dispersant, emulsifier, and stabilizer in various industrial applications. mdpi.comresearchgate.net

The amphiphilic structure of lignosulfonates, containing both hydrophilic (sulfonate groups) and hydrophobic (aromatic structure) regions, enables them to adsorb at interfaces and stabilize suspensions of particles in aqueous systems. researchgate.netontosight.ai This property is fundamental to its widespread use. Furthermore, being a bio-based polymer, this compound is considered a more sustainable and environmentally friendly alternative to many synthetic, fossil fuel-based polymers. researchgate.netresearchgate.net Research is actively exploring its potential in developing bio-based adhesives, moldable materials, and other high-value products, highlighting its importance in the transition towards a circular economy. researchgate.net

Historical Development and Evolution of this compound Research

The study of this compound is intrinsically linked to the history of industrial wood pulping. Early research in the late 19th and early 20th centuries focused on understanding the chemical changes occurring during the sulfite (B76179) pulping process. In 1892, Lindsey and Tollens conducted extensive research on the role of sulfonate groups in this process by determining the sulfur and sulfonic acid content of the resulting lignin (B12514952). rsc.org As industrial saccharification of biomass grew, so did the quantity of lignin byproducts, making it crucial to develop reliable methods for characterizing the sulfonate content to find new applications. rsc.org

Initially, the spent sulfite liquor containing lignosulfonates was often treated as waste. However, its potential as a valuable chemical feedstock was soon recognized. Over the decades, research has evolved from basic characterization to a wide array of applications. For over 60 years, lignosulfonates have been effectively used as dye dispersants. researchgate.net Their application as concrete admixtures, specifically as water reducers and plasticizers, also has a long history, improving the workability and strength of concrete. researchgate.netuwi.edu More recent research has delved into more advanced and specialized applications, such as in lead-acid batteries, carbon fiber production, and even in the biomedical field for its antiviral properties. nipponpapergroup.comnih.govbestmag.co.ukplos.org

Current Paradigms in this compound Valorization and Utilization

Modern research on this compound is focused on its "valorization," which means converting this low-cost byproduct into high-value products. This aligns with the principles of biorefining and a circular economy. researchgate.net Current research paradigms are exploring a multitude of advanced applications that leverage the unique chemical structure of lignosulfonates.

Key areas of current research include:

Advanced Materials: this compound is being investigated as a precursor for producing carbon fibers and as a component in developing new composite materials. nih.govatamanchemicals.com Its use in creating bio-based adhesives and moldable plastics is also a significant area of study. researchgate.net

Energy Storage: There is growing interest in using modified lignosulfonates as additives in lead-acid batteries to enhance their performance and lifespan. nipponpapergroup.combestmag.co.uk They are also being explored for their role in improving the stability of aqueous Zn/I2 batteries. researchgate.netnih.gov

Environmental Applications: Lignosulfonates are utilized in wastewater treatment to help remove suspended solids and can be used for dust control on unpaved roads. anatoliachemicals.comnih.gov Research is also looking into their use in creating biodegradable nanofiltration membranes. acs.org

Agriculture: They are used as soil conditioners to improve water retention and as chelating agents in fertilizers to enhance nutrient availability to plants. nipponpapergroup.com

Catalysis: this compound is being explored as a renewable, biomass-based solid acid catalyst for various chemical reactions, offering a green alternative to conventional catalysts. acs.orgresearchgate.net

These research directions highlight a shift from traditional bulk applications to more sophisticated, high-value uses, driven by advancements in chemical modification techniques and a growing demand for sustainable materials. verifiedmarketresearch.com

Interactive Data Tables

Typical Properties of Lignosulfonates

PropertyDescriptionReference(s)
Appearance Amorphous, yellow-brown to dark brown powder. greenagrochem.com
Solubility Readily soluble in water, forming stable colloidal solutions. Practically insoluble in most organic solvents. greenagrochem.commdpi.com
Molecular Weight (Mw) Varies significantly, typically ranging from 7,200 to 57,000 g/mol or higher. greenagrochem.comieabioenergy.com
Functional Groups Sulfonate (-SO3H), carboxylic acid (-COOH), phenolic hydroxyl, and aliphatic hydroxyl groups. nipponpapergroup.commdpi.com
Charge Anionic polyelectrolyte in aqueous solutions. greenagrochem.commdpi.com

Key Research Findings on this compound Applications

Application AreaResearch FindingKey Benefit(s)Reference(s)
Concrete Admixtures Functions as a water reducer and plasticizer, improving workability and strength.Reduced water requirement, enhanced durability. greenagrochem.comuwi.edu
Dispersants Effectively disperses particles in various systems, including dyes and pigments.Prevents agglomeration, ensures uniform distribution. nipponpapergroup.comontosight.aiontosight.ai
Lead-Acid Batteries Acts as an anti-shrinkage agent in the cathode paste, improving discharge capacity.Increased low-temperature performance, reduced polarization. nipponpapergroup.combestmag.co.uk
Carbon Fiber Production Can be used as a precursor for creating activated carbon fibers through electrospinning and carbonization.Provides a sustainable and low-cost raw material for high-efficiency adsorption materials. nih.govncsu.edu
Wastewater Treatment Facilitates the coagulation and flocculation of suspended solids.Contributes to cleaner effluents and sediment dewatering. anatoliachemicals.com
Agriculture Improves soil structure, water retention, and nutrient availability.Enhanced crop yield and plant health. nipponpapergroup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O10S2 B1195499 Lignosulfonic acid CAS No. 8062-15-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

8062-15-5

Molecular Formula

C20H26O10S2

Molecular Weight

490.5 g/mol

IUPAC Name

3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfopropyl)phenoxy]propane-1-sulfonic acid

InChI

InChI=1S/C20H26O10S2/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27)

InChI Key

FOGYNLXERPKEGN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)CC(CS(=O)(=O)O)OC2=C(C=C(C=C2)CCCS(=O)(=O)O)OC

Canonical SMILES

COC1=CC=CC(=C1O)CC(CS(=O)(=O)O)OC2=C(C=C(C=C2)CCCS(=O)(=O)O)OC

Other CAS No.

8062-15-5

Synonyms

AHR 2438B
lignosulfonates
lignosulfuric acid
lignosulfuric acid, sodium salt

Origin of Product

United States

Synthesis, Isolation, and Derivatization Methodologies for Lignosulfonic Acid

Industrial Production Pathways and Byproduct Lignosulfonate Generation

The primary industrial route to lignosulfonates is the sulfite (B76179) pulping process. However, alternative methods have been developed to produce sulfonated lignins from other sources.

The sulfite pulping process is designed to delignify wood chips to produce pulp for papermaking. greenagrochem.comchinalignin.comwikipedia.orgligninchina.com In this process, wood chips are cooked under pressure with aqueous solutions of sulfite and bisulfite salts. wikipedia.org A variety of bases can be used, including sodium, calcium, magnesium, and ammonium (B1175870). greenagrochem.comwikipedia.org The cooking liquor, which is typically acidic with a pH ranging from 1.5 to 5, is heated to temperatures between 130 and 160 °C for 4 to 14 hours. wikipedia.orgligninchina.com

During this process, the lignin (B12514952) polymer undergoes sulfonation, a chemical reaction that introduces sulfonic acid groups (-SO₃H) onto the lignin structure. greenagrochem.comgreenagrochem.com The key mechanism involves the acidic cleavage of ether bonds within the lignin, leading to the formation of electrophilic carbocations, primarily at the α-carbon of the propyl side chain. wikipedia.org These carbocations then react with bisulfite ions (HSO₃⁻) present in the cooking liquor, resulting in the formation of lignosulfonates. wikipedia.orgligninchina.com This process renders the lignin water-soluble, allowing it to be separated from the cellulose fibers. The resulting solution, known as spent sulfite liquor or brown liquor, is the primary source of lignosulfonates. greenagrochem.comwikipedia.org

The main reactions in acidic sulfite pulping are:

Hydrolysis: Cleavage of α-ether linkages to form a benzylic carbocation. ligninchina.com

Sulfonation: Nucleophilic addition of a bisulfite ion to the carbocation at the α-position to form a benzyl sulfonic acid group. ligninchina.com

Under neutral sulfite pulping conditions (pH 5-7), the mechanism differs slightly, with sulfonation occurring primarily on phenolic-type intermediates. ligninchina.com

While the majority of commercially available lignosulfonates are byproducts of sulfite pulping, lignins from other sources, such as the kraft pulping process, can be sulfonated in subsequent steps. wikipedia.orgnih.gov

Direct Sulfonation: Isolated kraft lignin, which is not water-soluble, can be rendered so by reacting it with sulfonating agents like sodium sulfite. google.com This process introduces sulfonic acid groups onto the lignin molecule, increasing its hydrophilicity.

Sulfomethylation: This is another method to introduce sulfonic acid groups, particularly onto kraft lignin. acs.orgncsu.edumdpi.com The process typically involves reacting the lignin with formaldehyde (B43269) and sodium sulfite under alkaline conditions. acs.orgncsu.edu This introduces a methylene (B1212753) sulfonate group (–CH₂SO₃⁻) onto the aromatic ring of the lignin polymer. ncsu.edu Sulfomethylation can be an effective way to produce water-soluble sulfonated lignins with properties suitable for various applications, such as concrete dispersants. acs.orgmdpi.com

MethodLignin SourceKey ReagentsFunctional Group Introduced
Sulfite Pulping Native lignin in woodSulfite/bisulfite salts (e.g., NaHSO₃, Ca(HSO₃)₂)-SO₃H
Direct Sulfonation Isolated lignin (e.g., Kraft lignin)Sodium sulfite (Na₂SO₃)-SO₃H
Sulfomethylation Isolated lignin (e.g., Kraft lignin)Formaldehyde, Sodium sulfite (Na₂SO₃)-CH₂SO₃H

Purification and Fractionation Strategies for Lignosulfonic Acid

Crude lignosulfonates from spent sulfite liquor are a heterogeneous mixture containing residual pulping chemicals, hemicelluloses, and sugars. greenagrochem.com For many applications, purification and fractionation are necessary to obtain a product with consistent properties.

Chromatographic methods are primarily used for the analytical and preparative fractionation of lignosulfonates to achieve fractions with lower polydispersity. acs.orgacs.org

Size-Exclusion Chromatography (SEC): This is a common technique for separating lignosulfonates based on their molecular size. researchgate.net By passing the lignosulfonate solution through a column packed with porous gel, molecules are separated based on their hydrodynamic volume, with larger molecules eluting first. acs.org This allows for the production of lignosulfonate fractions with specific molecular weight ranges.

Hydrophobic Interaction Chromatography (HIC): This technique separates lignosulfonates based on their amphiphilic character, exploiting the hydrophobic regions on their surface. The separation is primarily governed by the charge-to-size ratio, which is related to the degree of sulfonation. nih.gov

For large-scale industrial purification and fractionation, membrane filtration and solvent-based methods are more common.

Ultrafiltration: This is a widely used industrial method to separate and fractionate lignosulfonates from spent pulping liquor. wikipedia.orgresearchgate.net By using a series of membranes with different molecular weight cut-offs (MWCO), lignosulfonates can be separated from low-molecular-weight impurities like sugars and salts, and also fractionated into different molecular weight ranges. researchgate.netjlu.edu.cnnih.gov This technique is considered one of the most economically viable processes for lignosulfonate isolation. researchgate.net

Solvent Fractionation: This method utilizes the differential solubility of lignosulfonates in various solvents. unive.it For example, ethanol precipitation can be used to separate lignosulfonates from sugars and other organic impurities in the spent liquor. lignincorp.com Sequential solvent extraction can also be applied to obtain lignosulfonate fractions with more defined physicochemical characteristics. unive.it Other methods include precipitation with lime (Howard process) and amine extraction. nih.govlignincorp.com

TechniqueSeparation PrinciplePrimary ApplicationScale
Size-Exclusion Chromatography Molecular SizeAnalytical/Preparative FractionationLab
Hydrophobic Interaction Chromatography Amphiphilicity / Charge-to-size ratioAnalytical CharacterizationLab
Ultrafiltration Molecular Weight Cut-offPurification & Large-Scale FractionationIndustrial
Solvent Fractionation Differential SolubilityPurification & FractionationIndustrial

Targeted Chemical Modifications and Functionalization of this compound

The chemical structure of this compound can be further modified to enhance its properties and tailor it for specific high-value applications. The presence of various functional groups, including sulfonic acid, phenolic hydroxyl, and aliphatic hydroxyl groups, provides multiple sites for chemical reactions.

Common functionalization strategies include:

Oxidation: Treatment with oxidizing agents can introduce additional functional groups, such as carboxylic acids, which can alter the charge density and reactivity of the lignosulfonate. ligninchina.combohrium.com

Hydroxymethylation: Reaction with formaldehyde can introduce hydroxymethyl groups, which can then be further reacted, for instance, in sulfomethylation processes. ligninchina.combohrium.com

Polymer Grafting: Lignosulfonates can serve as a backbone for grafting other polymer chains, creating novel copolymers with tailored properties for advanced applications.

Sulfonamide Formation: Lignosulfonates can be chemically transformed into lignosulfonamides, which have been shown to possess improved thermal characteristics. mdpi.com

These modifications aim to control properties such as molecular weight, charge density, and hydrophobicity, thereby expanding the utility of this abundant biopolymer.

Oxidation and Reductive Modifications

Oxidative and reductive treatments of this compound are employed to modify its molecular weight and introduce or alter functional groups, which in turn affects its properties and potential applications.

Oxidation:

Oxidative modification of this compound can lead to the formation of new functional groups, such as carboxylic acids and quinone moieties, or the degradation of the polymer into lower molecular weight compounds. Common oxidizing agents include peracetic acid, hydrogen peroxide, and nitric acid. Electrochemical methods have also been explored for the controlled oxidation of lignosulfonates.

One study demonstrated the oxidation of lignosulfonates using peracetic acid, which was found to significantly reduce the methoxy content and increase the carboxylic acid content, while the sulfonate content remained unchanged. nararenewables.org The reaction conditions, particularly pH, were found to control the selectivity of the oxidation towards the formation of carboxylates. nararenewables.org Another approach involves the electrochemical degradation of lignosulfonate, which can yield valuable low molecular weight compounds like vanillin and acetovanillone. nih.gov In one instance, vanillin was obtained in a yield of 9.7 wt% relative to the dry mass of the lignosulfonate used. nih.gov

Oxidizing Agent Catalyst/Conditions Key Findings Reference
Peracetic AcidVarying pH and peroxide:acetic acid ratiosIncreased carboxylic acid content, decreased methoxy content. Low pH promoted the ring-opening reaction to form carboxylates. nararenewables.org
Electrochemical OxidationTwo-electrode arrangement in aqueous media, followed by thermal treatmentProduction of vanillin (9.7 wt% yield), acetovanillone, and vanillic acid. nih.gov
Laccase/OxygenEnzymatic catalysis at 37.5 °CPolymerization of lignosulfonate, leading to gel formation. acs.org

Reductive Modifications:

Information on specific reductive modifications of the this compound polymer itself is less prevalent in the reviewed literature. However, the reduction of oxidized functionalities, such as quinones formed during oxidation, can be inferred as a potential modification pathway.

Esterification and Etherification Reactions

Esterification and etherification reactions primarily target the hydroxyl groups (both phenolic and aliphatic) of this compound, leading to the formation of esters and ethers, respectively. These modifications can significantly alter the solubility and thermal properties of the polymer.

Esterification:

Esterification is commonly carried out using acid anhydrides or acid chlorides. For example, the butyration of lignosulfonate has been achieved using butyric anhydride in the presence of choline chloride as a catalyst. ncsu.edu This reaction was found to be rapid and efficient, with a maximum degree of substitution (DS) of 2.14 achieved at 120 °C for 10 minutes. ncsu.edu The esterification was confirmed to occur at both phenolic and aliphatic hydroxyl groups. ncsu.edu In another approach, a lignin and lignosulfonate hybrid hydrogel was synthesized through an esterification reaction with poly(ethylene-alt-maleic anhydride). researchgate.net

Reagent Catalyst/Solvent Reaction Conditions Degree of Substitution (DS) / Outcome Reference
Butyric AnhydrideCholine Chloride120 °C, 10 minUp to 2.14 ncsu.edu
Oleic Acidp-toluenesulfonic acid/4-dodecylbenzenesulfonic acidRoom TemperatureSuccessful esterification confirmed by structural analysis ncsu.edu
Poly(ethylene-alt-maleic anhydride)Not specifiedNot specifiedFormation of a hybrid hydrogel researchgate.net

Etherification:

Etherification of lignosulfonates can be achieved by reacting them with epoxides or other alkylating agents. For instance, water-soluble alkaline lignin derivatives have been prepared through an initial epoxidation with epichlorohydrin, followed by etherification with polyethylene glycols (PEG600 and PEG1000) using potassium persulfate as a catalyst. nih.govnih.gov The resulting lignin-PEG ethers exhibited improved surface activity. nih.govnih.gov

Carboxyalkylation and Hydroxyalkylation Derivatizations

Carboxyalkylation:

Carboxyalkylation introduces carboxylic acid functionalities into the lignosulfonate structure, typically by reacting the hydroxyl groups with haloacetic acids in an alkaline medium. This modification increases the anionic charge and can enhance the chelating properties of the polymer. A patented process describes the reaction of lignosulfonates with a halocarboxylic acid in an aqueous alkaline medium with a pH of at least 8. google.com

Hydroxyalkylation:

Hydroxyalkylation involves the introduction of hydroxyl groups, for example, through reaction with aldehydes. A key example is methylolation, which is the reaction of lignosulfonate with formaldehyde under alkaline conditions (pH 10-12) at temperatures between 60°C and 90°C. google.com This process forms methylol-substituted lignosulfonates, which can then be polymerized under acidic conditions without excessive viscosity buildup. google.com

Demethylation and Phenolation Approaches

Demethylation:

Demethylation of lignosulfonates involves the cleavage of methoxy groups to form phenolic hydroxyl groups. This increases the reactivity of the lignin backbone, particularly for reactions like phenolation and subsequent polymerization. Various reagents have been explored for demethylation, including Lewis acids like aluminum chloride (AlCl₃) and boron tribromide (BBr₃). nih.gov The use of AlCl₃ was found to retain about 75% of the β-O-4 linkages in the lignin structure, while significantly increasing the phenolic hydroxyl content. nih.gov Another method involves the use of amine salts, such as n-butyl amine hydrochloride, which upon heating with lignin, results in a demethylated product with increased phenolic hydroxyl content. google.com

Demethylating Agent Key Findings Reference
Lewis Acids (e.g., AlCl₃, BBr₃)Increased phenolic hydroxyl content by up to 171.67%. AlCl₃ preserved a significant portion of the β-O-4 linkages. nih.gov
n-Butyl Amine HydrochlorideResulted in a water-insoluble, aqueous alkaline-soluble lignin with a phenolic hydroxyl content of about 10 wt%. google.com
1-dodecanethiol with sodium methoxideEfficiently converted aromatic methoxyl groups into phenolic hydroxyl groups under mild conditions. researchgate.net
Acidic Concentrated Lithium BromideAchieved 69-82% demethylation of various lignin samples under mild conditions. rsc.org

Phenolation:

Phenolation aims to introduce phenol (B47542) moieties into the lignosulfonate structure, thereby increasing the number of phenolic hydroxyl groups and enhancing its reactivity for applications such as the synthesis of lignin-based resins. This is typically achieved by reacting lignosulfonates with phenol in the presence of an acid catalyst, such as sulfuric acid or hydrobromic acid. researchgate.netresearchgate.net One study reported a 2.6-fold increase in the phenolic hydroxy group content of sodium lignosulfonate after phenolation using HBr and tributylhexadecylphosphonium bromide as catalysts. researchgate.net The reaction is typically carried out at temperatures ranging from 25°C to 150°C. researchgate.net

Graft Copolymerization and Network Formation

Graft Copolymerization:

Graft copolymerization is a versatile method to modify lignosulfonates by attaching polymer chains (grafts) onto the lignin backbone. This is typically initiated by creating free radical sites on the lignosulfonate, which then propagate the polymerization of a monomer. A wide range of acrylic monomers, such as acrylic acid, acrylamide, and 2-acrylamido-2-methylpropane sulfonic acid, have been successfully grafted onto lignosulfonates. researchgate.net The process is often carried out in an aqueous medium using initiators like hydrogen peroxide or potassium persulfate. researchgate.netresearchgate.net The properties of the resulting graft copolymer, such as viscosity, are influenced by reaction parameters like initiator concentration, monomer dosage, and temperature. researchgate.net

Monomer(s) Initiator Reaction Conditions Key Outcome Reference
Acrylic Acid, Acrylamide, 2-acrylamido-2-methylpropane sulfonic acid, methylene-bis-acrylamideHydrogen PeroxideAqueous mediumIncreased viscosity of the final product with increasing monomer and initiator concentration. researchgate.net
Acrylic AcidPotassium Persulfate (K₂S₂O₈)80°C, ω(K₂S₂O₈) = 2%, 8% acrylic acidMarkedly improved anti-scale performance. researchgate.net

Network Formation:

Network formation involves the cross-linking of lignosulfonate molecules to create a three-dimensional polymer network, often resulting in the formation of hydrogels. Cross-linking can be achieved using various agents that react with the functional groups on the lignosulfonate. Poly (ethylene glycol) diglycidyl ether (PEGDGE) has been used to cross-link sodium lignosulfonate to form hydrogels, with the swelling capacity being dependent on the ratio of lignosulfonate to PEGDGE and the synthesis temperature. nararenewables.org Diisocyanates, such as toluene-2,4-diisocyanate (TDI), can also be used to create 3D cross-linked structures from lignosulfonates, which can then be carbonized to form form-stable carbon materials. mdpi.com Additionally, enzymatic cross-linking using laccase has been shown to polymerize lignosulfonates, leading to the formation of a solid gel. acs.org

Advanced Characterization and Structural Elucidation of Lignosulfonic Acid

Spectroscopic Analysis for Functional Group Identification and Quantification

Spectroscopic techniques are indispensable tools for identifying and quantifying the various functional groups present in the complex structure of lignosulfonic acid. These methods provide valuable insights into the chemical modifications that occur during the pulping process and subsequent treatments.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for the qualitative and quantitative analysis of functional groups in this compound. mdpi.comresearchgate.net The FTIR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. researchgate.netresearchgate.net

Key functional groups and their corresponding characteristic FTIR absorption bands in this compound include:

Hydroxyl (-OH) groups: A broad band in the region of 3500–3200 cm⁻¹ is indicative of the stretching vibrations of hydroxyl groups in both aliphatic and aromatic structures. researchgate.net

C-H stretching: Bands around 2940 cm⁻¹ and 2840 cm⁻¹ are attributed to the C-H stretching in methyl, methylene (B1212753), and methoxyl groups. researchgate.net

Carbonyl (C=O) groups: The presence of unconjugated ketones and carboxylic acids is indicated by a band in the range of 1750–1520 cm⁻¹. researchgate.net

Aromatic skeleton: The stretching vibrations of the C-C bonds within the aromatic rings give rise to bands at approximately 1599 cm⁻¹ and 1426 cm⁻¹. researchgate.net

Sulfonate (-SO₃H) groups: The characteristic absorption bands for the sulfonate groups are observed around 1190 cm⁻¹ and 650 cm⁻¹. researchgate.net These bands are crucial for confirming the successful sulfonation of lignin (B12514952). researchgate.net

Ether (C-O-C) bonds: The stretching vibrations of ether linkages are typically found at approximately 1218 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands of this compound

Functional GroupWavenumber (cm⁻¹)Vibrational ModeReference
Hydroxyl (-OH)3500–3200O-H Stretching researchgate.net
C-H (Aliphatic)~2940C-H Stretching researchgate.net
C-H (Aromatic Methoxyl)~2840C-H Stretching researchgate.net
Carbonyl (C=O)1750–1520C=O Stretching researchgate.net
Aromatic C=C~1599, ~1426Skeletal Vibration researchgate.net
Sulfonate (S=O)~1190Asymmetric Stretching researchgate.net
C-S~650C-S Stretching researchgate.net
Ether (C-O-C)~1218C-O Stretching researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering unparalleled insights into the complex structure of this compound. Different NMR techniques, including ¹H, ¹³C, and ³¹P NMR, are employed to elucidate various structural features.

³¹P NMR Spectroscopy: This technique has emerged as a particularly powerful tool for the quantitative analysis of hydroxyl groups in lignin and its derivatives. acs.orgsci-hub.se The method involves the phosphitylation of hydroxyl groups with a reagent like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (Cl-TMDP), followed by ³¹P NMR analysis. acs.org This allows for the differentiation and quantification of various types of hydroxyl groups, including aliphatic, phenolic (condensed and uncondensed), and carboxylic acid groups, based on their distinct chemical shifts. uhasselt.be The use of an internal standard is crucial for accurate quantification. acs.org

¹H and ¹³C NMR Spectroscopy: While ¹H and ¹³C NMR provide valuable information on the proton and carbon skeletons of this compound, their application can be challenging due to the complexity and heterogeneity of the polymer, often resulting in broad, overlapping signals. However, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can provide more detailed structural information by correlating proton and carbon signals.

Interactive Data Table: Typical ³¹P NMR Chemical Shift Ranges for Phosphitylated Hydroxyl Groups in Lignin Derivatives

Hydroxyl Group TypeChemical Shift Range (ppm)Reference
Aliphatic OH150.0 - 146.0 uhasselt.be
Condensed Phenolic OH144.5 - 140.0 uhasselt.be
Uncondensed Phenolic OH140.0 - 137.0 uhasselt.be
Carboxylic Acid OH136.0 - 134.0 uhasselt.be
Water132.2 uhasselt.be

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of lignin and lignosulfonates in solution. mdpi.comtechnologynetworks.com The method is based on the absorption of UV light by the aromatic rings and other chromophoric groups present in the this compound structure. researchgate.net

A characteristic absorption maximum for lignosulfonates is typically observed around 280 nm, which originates from the non-conjugated phenolic and aromatic groups. researchgate.netncsu.edu The intensity of this absorption is proportional to the concentration of this compound in the solution, allowing for its quantification. ncsu.edu

Ionization difference UV spectroscopy is another valuable application of this technique, used to determine the content of free phenolic hydroxyl groups in lignosulfonates. cellulosechemtechnol.roacs.org By measuring the change in absorbance upon ionization in an alkaline solution, the amounts of non-conjugated and conjugated phenolic hydroxyl groups can be quantified. cellulosechemtechnol.ro

Interactive Data Table: Key UV-Vis Absorption Features of this compound

Wavelength (nm)Origin of AbsorptionApplicationReference
~280Aromatic rings and non-conjugated phenolic groupsQuantification of lignosulfonate concentration researchgate.netncsu.edu
Difference Spectra (alkaline vs. neutral)Ionization of phenolic hydroxyl groupsQuantification of phenolic hydroxyl content cellulosechemtechnol.roacs.org

Chromatographic and Gravimetric Methods for Molecular Weight Distribution

The molecular weight and its distribution are critical parameters that significantly influence the physicochemical and functional properties of this compound. Various chromatographic and gravimetric techniques are employed to determine these characteristics.

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for determining the molecular weight distribution of lignosulfonates. researchgate.netknauer.net This method separates molecules based on their hydrodynamic volume in solution. knauer.net Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores and have longer retention times.

The accuracy of SEC/GPC measurements for lignosulfonates is highly dependent on the experimental conditions, particularly the choice of eluent and the calibration standards. researchgate.net Aqueous solutions with controlled ionic strength and pH are often used as eluents to minimize non-size-exclusion effects such as ionic interactions and adsorption. researchgate.net The weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are key parameters obtained from SEC/GPC analysis. scribd.com The molecular weight of lignosulfonates can vary widely, from less than 1,000 g/mol to over 400,000 g/mol , depending on the wood source and the pulping conditions. researchgate.net

Interactive Data Table: Typical Molecular Weight Ranges for Lignosulfonates

Wood SourceWeight-Average Molecular Weight (Mw) ( g/mol )Reference
Softwoods36,000 - 61,000 researchgate.net
Hardwoods5,700 - 12,000 researchgate.net
General Range4,600 - 398,000 researchgate.net

Analytical Ultracentrifugation (AUC) is a powerful, first-principles-based technique for characterizing the hydrodynamic properties of macromolecules in solution. beckman.com It provides information on the size, shape, and density of particles by monitoring their sedimentation and diffusion behavior in a strong centrifugal field. beckman.comucla.edu

In the context of this compound, AUC can be used to determine the distribution of sedimentation coefficients, which is related to the molecular weight distribution. researcher.life Diffusion analysis, often performed in conjunction with sedimentation experiments, can provide insights into the size and shape of the lignosulfonate molecules. oregonstate.eduresearchgate.net While less commonly used than SEC/GPC for routine analysis, AUC offers the advantage of being an absolute method that does not rely on calibration with standards. beckman.com

Rheological and Interfacial Behavior Investigations

The performance of this compound in many of its applications, such as dispersants, emulsifiers, and binders, is intrinsically linked to its behavior in solution and at interfaces. Rheological and interfacial studies are therefore crucial for characterizing its properties and predicting its effectiveness.

This compound solutions generally exhibit Newtonian fluid properties, particularly at lower concentrations. spmi.ru The viscosity of these solutions is influenced by several factors, including concentration, temperature, and the presence of electrolytes.

The viscosity of lignosulfonate solutions typically ranges from low to moderate, a key property for applications requiring specific flow characteristics. rawsource.com As the concentration of lignosulfonate increases, the viscosity tends to rise. onepetro.org For instance, a 30% calcium lignosulfonate solution has a viscosity of only 50 cp at 25°C; however, this increases sharply to over 4,000 cp at 40% solids. onepetro.org This increase is attributed to the association of lignosulfonate molecules at higher concentrations. onepetro.org

Temperature also plays a significant role, with viscosity decreasing exponentially as the temperature increases. spmi.ru The presence of electrolytes can also affect viscosity. In saline solutions, the intrinsic viscosity has been observed to be larger than in aqueous solutions. nih.gov

The table below, based on a study of transformed this compound, illustrates the effect of reaction time at a constant temperature on the viscosity of the resulting solutions. google.com

Table 1: Viscosity of Transformed this compound Solutions at 135°C

Reaction Time (minutes) Viscosity (cPs)
30 18
60 25
120 38
180 45

This table is interactive. Users can sort columns by clicking on the headers.

Lignosulfonates are known to adsorb at oil-water interfaces, creating a semi-rigid film that contributes to emulsion stability. onepetro.org This adsorption leads to a decrease in interfacial tension, a key characteristic for their use as emulsion stabilizers. encyclopedia.pub However, the effect on interfacial tension is generally less pronounced than that of commercial surfactants. encyclopedia.pub

Interfacial rheology, which examines the response of the interfacial tension to deformations, provides deeper insights into the viscoelastic properties of these films. kruss-scientific.com Techniques such as dilatational and interfacial shear rheology are employed to study these properties. encyclopedia.pubntnu.no

Studies have shown that factors like lignosulfonate concentration and ionic strength significantly affect the properties of the interfacial films. encyclopedia.pubntnu.no The strength of the film, often measured by the interfacial storage modulus, can exhibit a maximum at intermediate lignosulfonate concentrations or salinity levels. encyclopedia.pubntnu.no This phenomenon is attributed to intermolecular bridging by cations, which increases film strength, and a subsequent decrease at higher concentrations due to conformational changes or precipitation. ntnu.no The time required to reach an equilibrium state at the interface can be several hours, suggesting diffusion exchange and conformational rearrangement of the lignosulfonate molecules. encyclopedia.pub

Other Advanced Analytical Techniques

Beyond rheology, a suite of other advanced analytical methods is employed to build a comprehensive picture of this compound's characteristics.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the size, shape, and interactions of colloidal particles in solution. nih.govresearchgate.net For lignosulfonates, SAXS studies have revealed that they exist as compact, oblate spheroid-shaped particles in solution. nih.govresearchgate.net The largest dimension of these particles has been estimated to be around 8 nm. nih.gov

SAXS data has also provided evidence for the self-association of lignosulfonate molecules in aqueous solutions. nih.gov In saline solutions, at high lignosulfonate concentrations, the average distance between particles was found to be longer, and the average particle size was larger compared to aqueous solutions. nih.gov Temperature-dependent SAXS studies have also indicated that self-association is influenced by temperature. nih.gov The technique is particularly useful for understanding the structure of lignosulfonates as it provides information on the molecular shape and interactions in their native solution state. sesame.org.jo

Determining the content of sulfonic and carboxylic acid groups is fundamental to characterizing lignosulfonates, as these groups are responsible for their solubility and polyelectrolytic nature. mdpi.com Elemental analysis provides the total sulfur content, which can be correlated with the sulfonic acid group content. mdpi.com However, it quantifies all sulfur, not just that in the desired functional groups. mdpi.com

Acid-base titration, particularly potentiometric titration, is a direct method to quantify both strong (sulfonic) and weak (carboxylic) acid groups. researchgate.net This technique can distinguish between the two types of acid groups based on the inflection points in the titration curve. researchgate.net Research has shown that sulfonic acid content in commercial lignosulfonates can range from 1.5 to 2.0 mmol/g, while carboxylic acid content varies from 0.6 to 3 mmol/g. researchgate.net These values are often compared with results from elemental analysis and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for a comprehensive assessment. researchgate.net

Table 2: Functional Group Content in Commercial Lignosulfonates

Functional Group Content Range (mmol/g) Reference
Sulfonic Acid 1.5 - 2.0 researchgate.net

This table is interactive. Users can sort columns by clicking on the headers.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information on the thermal stability and phase transitions of materials. ri.selabmanager.com TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition temperatures and residual mass. labmanager.com DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying events like melting, crystallization, and glass transitions. labmanager.com

For modified this compound, these techniques are crucial for understanding how modifications affect its thermal properties. taylorfrancis.com For example, TGA can be used to determine the decomposition thresholds of this compound derivatives. In studies of wood fibers treated with flame retardants, TGA has shown that certain treatments can significantly increase the residual mass after pyrolysis. woodresearch.sk DSC analysis can reveal whether thermal decomposition processes are exothermic or endothermic. woodresearch.sk The combination of TGA and DSC offers a comprehensive profile of the thermal behavior of modified this compound, which is essential for its application in materials science and other fields where thermal stability is a critical factor. dntb.gov.ua

Mechanistic Understanding of Lignosulfonic Acid Interactions and Performance

Adsorption Mechanisms at Interfaces and Solid Surfaces

Lignosulfonates, derived from the sulfite (B76179) pulping of wood, are valued for their ability to modify and stabilize solid-liquid interfaces. acs.orgnih.gov Their amphiphilic nature, stemming from a combination of a hydrophobic polyaromatic backbone and hydrophilic anionic groups (sulfonate and carboxylic acid), facilitates their adsorption onto a wide range of solid surfaces. mdpi.comencyclopedia.pub The adsorption process is a prerequisite for their function as dispersants and stabilizers. acs.org The mechanism of adsorption can be influenced by system parameters such as pH, electrolyte concentration, and temperature. mdpi.comresearchgate.net Studies have reported that the equilibrium adsorption of lignosulfonates on solids can often be described by the Langmuir isotherm model, with kinetics following a pseudo-second-order model. mdpi.comresearchgate.net

The driving forces for adsorption are multifaceted. While electrostatic interactions can play a role, they are not always the primary driver. acs.orgacs.org Hydrophobic interactions between the less polar parts of the lignosulfonate molecule and the surface are significant. acs.org Furthermore, cation-π interactions, particularly in the presence of cationic polymers or specific surfaces, have been identified as a key driving force for adsorption, especially in saline solutions where electrostatic forces are screened. acs.orgmdpi.comacs.org

Once adsorbed onto the surfaces of particles suspended in a liquid medium, lignosulfonate molecules impart stability and prevent agglomeration primarily through a combination of electrostatic repulsion and steric hindrance. acs.orgmdpi.comresearchgate.net

Electrostatic Repulsion : The sulfonate (–SO₃⁻) and carboxyl (–COO⁻) groups on the lignosulfonate polymer are anionic. mdpi.comchinalignin.com When these molecules adsorb onto a particle, they introduce a significant negative surface charge. mdpi.com This leads to repulsive electrostatic forces between adjacent particles, preventing them from approaching one another and flocculating. researchgate.netchinalignin.com The magnitude of this repulsion can be monitored by measuring the zeta potential of the dispersion, which becomes more negative upon lignosulfonate adsorption. mdpi.com

Steric Hindrance : Lignosulfonates are large, three-dimensionally branched polymers. mdpi.com The adsorbed layer of these macromolecules on a particle's surface creates a physical barrier. acs.org When two particles approach each other, the bulky polymer layers prevent close contact, a phenomenon known as steric or electrosteric hindrance. researchgate.netchinalignin.com This mechanism is particularly important for providing stability in systems with high ionic strength, where electrostatic repulsion is suppressed due to charge screening. encyclopedia.pub

The combined effect of these two phenomena is a robust mechanism for dispersing and stabilizing suspensions of particles such as cement, dyes, pesticides, and carbon black. acs.orgmdpi.comresearchgate.net

The adsorption behavior of lignosulfonates and their subsequent performance are critically dependent on their molecular characteristics, specifically molecular weight (Mw) and charge density (degree of sulfonation). acs.orgmdpi.comresearchgate.net

Molecular Weight : The molecular weight of lignosulfonates can range from under 1,000 to over 400,000 g/mol . mdpi.comencyclopedia.pub Generally, higher molecular weight lignosulfonates tend to form thicker adsorbed layers, which can enhance steric stabilization. acs.orgmdpi.com Research has shown that the amount of lignosulfonate adsorbed on a surface often increases with increasing molecular weight. acs.org However, very high molecular weight fractions may exhibit slower adsorption rates due to slower diffusion. acs.org Additionally, high molecular weight can sometimes lead to steric shielding of some functional groups, affecting their interaction with the surface. mdpi.com

Charge Density : The charge density is determined by the number of sulfonate and other anionic groups per polymer unit. researchgate.net A higher degree of sulfonation typically leads to stronger electrostatic repulsion between particles. idexlab.com However, the relationship with adsorption is complex. More hydrophobic lignosulfonates, which often have a lower charge density, may adsorb more strongly on certain surfaces. mdpi.comresearchgate.net Conversely, a very high charge density can sometimes hinder adsorption on negatively charged surfaces due to electrostatic repulsion. The degree of sulfonation is often observed to decrease as the molecular weight of the lignosulfonate fraction increases. acs.orgmdpi.com

The interplay between molecular weight and charge density determines the optimal lignosulfonate composition for a specific application. For instance, in carbon black dispersions, lignosulfonates with a low degree of sulfonation were found to be good dispersants, indicating that adsorption, rather than just electrostatic repulsion, was a key factor. researchgate.net

Table 1: Influence of Molecular Weight and Sulfonic Content on Sodium Lignosulfonate (SL) Properties and Adsorption. (Data adapted from acs.org)
SL FractionWeight-Average Molecular Weight (Mw in Da)Polydispersity IndexSulfonic Content (mmol/g)Adsorbance at λ280 nm (on PDAC surface)
F11,8001.132.130.015
F24,5001.121.850.025
F312,5001.211.540.040
F423,5001.351.310.055
F546,5001.481.150.070

Complexation and Chelation Properties with Metal Ions

Lignosulfonic acids and their salts possess the ability to form complexes and chelates with metal ions. lesnoizhurnal.rubibliotekanauki.pl This property arises from the presence of various functional groups on the polymer, including sulfonate, carboxyl, and phenolic hydroxyl groups, which can act as ligands. google.com These groups contain atoms with lone pairs of electrons, such as oxygen, that can form coordinate bonds with polyvalent metal cations. google.com

Lignosulfonates are considered natural chelators, though their complexes are generally less stable than those formed by synthetic chelating agents like EDTA. bibliotekanauki.plresearchgate.net The interaction with metal ions is significant in various applications, including agriculture, where they are used to create micronutrient fertilizers to combat plant chlorosis by keeping metal ions like iron (Fe), zinc (Zn), and manganese (Mn) soluble and available for plant uptake. lesnoizhurnal.rugoogle.com

The complexing properties of lignosulfonates can be intentionally enhanced through chemical modification. For example, nitration and nitrosation of lignosulfonic acids have been shown to improve their ability to form chelate complexes with iron cations. lesnoizhurnal.ru This modification increases the number of potential coordination sites, leading to stronger and more stable metal complexes. lesnoizhurnal.ru The effectiveness of modified alkali lignin (B12514952) in chelating zinc ions has been shown to approach the levels of EDTA. google.com

Colloidal Stability and Conformational Dynamics in Aqueous Systems

In aqueous solutions, lignosulfonates behave as randomly branched polyelectrolytes and exhibit complex colloidal and conformational behavior. acs.orgmdpi.com Their water solubility across a wide pH range is ensured by the presence of hydrophilic sulfonate groups. nih.govencyclopedia.pub The conformation, or three-dimensional shape, of lignosulfonate macromolecules in solution is not static but is dynamically influenced by environmental factors like pH, ionic strength (salinity), and temperature. mdpi.comresearchgate.net

Effect of Ionic Strength : At low salt concentrations, intramolecular electrostatic repulsion between the negatively charged sulfonate groups causes the polymer chains to adopt a more expanded and stretched conformation. encyclopedia.pub As the concentration of electrolytes (salts) in the solution increases, these charges are screened by the counterions. This reduces the internal repulsion, causing the macromolecule to contract into a more compact, spherical, or microgel-like structure. acs.orgencyclopedia.pub

This dynamic conformational behavior is central to the role of lignosulfonates in stabilizing colloidal systems. Their ability to adsorb onto particles and provide stability through electrostatic and steric forces is directly linked to their size, shape, and charge in the aqueous phase. acs.orgncsu.edu For instance, studies have shown that calcium lignosulfonate (LS-C) exhibits greater conformational stability compared to ammonium (B1175870) lignosulfonate (LS-AM) because the divalent Ca²⁺ counterion is more effective at aggregating the components than the monovalent NH₄⁺ counterion. idexlab.com

Reaction Kinetics and Pathways in Chemical Transformation Processes

Lignosulfonic acid is not merely an inert additive but can participate in and catalyze various chemical reactions. Its acidic nature, conferred by the sulfonic acid groups (–SO₃H), allows it to act as an effective, renewable, and heterogeneous solid acid catalyst. mdpi.comresearchgate.netacs.org

This compound has been successfully employed as a catalyst for various multicomponent organic reactions, such as the one-pot synthesis of benzoxanthenes and amidoalkyl naphthols. researchgate.net These reactions can often be carried out under solvent-free conditions, highlighting the catalyst's efficiency and environmental benefits. acs.org A key advantage is that the catalyst can be recovered and reused for several cycles without a significant loss of activity. researchgate.net

Beyond its catalytic role, lignosulfonate itself can be chemically transformed to create new materials with tailored properties. mdpi.com A notable transformation pathway involves a two-step modification to produce lignosulfonamides:

Chlorination : Lignosulfonate is reacted with a chlorinating agent, such as chlorosulfonic acid, to convert the sulfonate groups into more reactive lignosulfonyl chloride intermediates. mdpi.comresearchgate.net

Amination : The lignosulfonyl chloride is then reacted with a primary or secondary amine to form a stable sulfonamide linkage (–SO₂–NR₂). mdpi.com

This transformation significantly alters the chemical nature of the lignin derivative, for example, by improving its thermal stability. mdpi.comresearchgate.net The reaction kinetics of lignosulfonate adsorption onto surfaces have been reported to follow a pseudo-second-order kinetic model, which suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.comresearchgate.net The acidic moieties of this compound, particularly the –SO₃H group, can also accelerate the decomposition and hydrolysis reactions of polysaccharides like hemicellulose. mdpi.com

Advanced Applications and Functional Materials Derived from Lignosulfonic Acid

Engineered Materials for Construction and Infrastructure

Lignosulfonic acid plays a crucial role in enhancing the properties of construction and infrastructure materials, contributing to improved performance, durability, and sustainability. atamanchemicals.comchinalignin.com

High-Performance Concrete Admixtures and Superplasticizers

Lignosulfonates are widely employed as plasticizers and water-reducing agents in concrete admixtures. atamanchemicals.comsuperplasticizers.comgreenagrochem.com Their primary function is to improve the workability and flowability of concrete while significantly reducing the water-to-cement ratio without compromising consistency. superplasticizers.comgreenagrochem.com This water reduction, often ranging from 9% to 15%, leads to a denser, stronger, and more durable concrete product with reduced shrinkage and cracking. superplasticizers.comgreenagrochem.comchinalignin.com

The mechanism of action involves the adsorption of lignosulfonates onto cement particles, which creates electrostatic repulsion, thereby dispersing the particles and reducing the viscosity of the concrete mix. superplasticizers.com This dispersion allows for more efficient hydration of cement and better compaction. superplasticizers.com Research indicates that lignosulfonate superplasticizers can increase concrete strength by 15-20% at 3 days, 20-30% at 7 days, and 15-20% at 28 days compared to reference concrete. chinalignin.comlignosulfonate.com Furthermore, they can delay the setting time of concrete by more than 3 hours, which is beneficial for large pours, hot weather conditions, or extended transport times. chinalignin.comlignosulfonate.comjufuchemtech.com The use of lignosulfonates can also lead to cement savings of 8-10% while maintaining equivalent concrete slump and intensity. chinalignin.comlignosulfonate.com

Lignosulfonates also impart micro-air entrainment, which enhances the impermeability and freeze-thaw resistance of concrete. chinalignin.comlignosulfonate.com Their cost-effectiveness and sustainable origin as a byproduct of the paper industry make them a popular choice for various concrete applications, including high-performance concrete (HPC), precast concrete, ready-mix concrete, and concrete for pavements and roads. superplasticizers.com

Table 1: Performance Benefits of Lignosulfonate Admixtures in Concrete superplasticizers.comchinalignin.comlignosulfonate.com

Property EnhancedTypical Improvement/EffectMechanism
Water ReductionUp to 9-15%Disperses cement particles, reducing viscosity, allowing lower water-cement ratio. superplasticizers.comchinalignin.comlignosulfonate.com
Workability/FlowabilityImprovedReduces surface tension of water, better penetration and dispersion of cement particles. superplasticizers.comgreenagrochem.com
Compressive Strength15-30% increase (early to long-term)Denser microstructure due to reduced water content and improved hydration. chinalignin.comlignosulfonate.com
Setting TimeDelayed by >3 hoursSlows hydration, beneficial for hot weather and mass concrete. chinalignin.comlignosulfonate.comjufuchemtech.com
DurabilityEnhanced impermeability, freeze-thaw resistanceMinimizes voids and capillaries, micro-air entrainment. superplasticizers.comgreenagrochem.comchinalignin.comlignosulfonate.com
Cement Savings8-10%Maintains slump and intensity with less cement. chinalignin.comlignosulfonate.com

Soil Stabilization and Geotechnical Engineering

This compound and its salts are effective in soil stabilization and geotechnical engineering, particularly for dust suppression and improving soil mechanical properties. atamanchemicals.comgreenagrochem.comchinalignin.comeprajournals.com They function by binding soil particles together, which enhances soil strength, reduces erosion, and prevents soil movement. chinalignin.comresearchgate.net

In unpaved roads and construction sites, lignosulfonates are applied as dust suppressants. atamanchemicals.comgreenagrochem.comatamanchemicals.comlignosulfonate.com When applied as an aqueous solution (e.g., 20–30%), the water evaporates, leaving behind a high-viscosity, naturally sticky material that traps dust particles. lignosulfonate.comgreenagrochem.com Over time, solar heating renders the lignin (B12514952) insoluble, creating a tough, water-resistant, and durable dust-controlled surface. lignosulfonate.comgreenagrochem.combisley.biz This application can reduce airborne dust by 70–90%. greenagrochem.com

Beyond dust control, lignosulfonates act as soil conditioners, improving soil structure, water retention, and nutrient availability. greenagrochem.comgreenagrochem.com They can enhance the workability and compaction of soils in construction projects by increasing soil plasticity and reducing the water needed for compaction, leading to more efficient achievement of desired soil density and stability. researchgate.net Studies have shown that sodium lignosulfonate can improve the plasticity, compaction, strength, and microstructural properties of expansive soils. eprajournals.com The poly-anionic nature of lignosulfonates and the adsorption of their particles can induce a waterproofing effect due to hydrophobic carbon chains, resulting in a lower liquid limit and plasticity index in treated soils. eprajournals.com

Sustainable Binders and Adhesives

This compound's binding properties make it a sustainable and cost-effective alternative or additive to synthetic binders and adhesives in various applications. atamanchemicals.comgreenagrochem.comligninchina.comgreenagrochem.com

Pelletization and Granulation Aids (e.g., animal feed, fertilizers)

For fertilizers, lignosulfonates act as granulation aids, binding fine particles into larger, more manageable granules. ligninchina.comalibaba.com This improves the physical properties of the fertilizer pellets, ensuring even distribution of active ingredients and enhancing their effectiveness. atamanchemicals.comgreenagrochem.comastrrachemicals.com The binding capacity of lignosulfonates is attributed to their ability to form cohesive pellets, with their high viscosity and sticky nature becoming apparent when wet. ligninchina.com

Wood-Based Composites and Resins

Lignosulfonates serve as sustainable binders and binder additives in the manufacturing of various wood-based composites, including particleboard, medium-density fiberboard (MDF), and plywood. chinalignin.comgreenagrochem.comontosight.aigreenagrochem.comalibaba.comgoogle.com They offer an eco-friendly alternative to traditional synthetic adhesives like phenol-formaldehyde (PF) and urea-formaldehyde (UF) resins, which are known for formaldehyde (B43269) emissions. greenagrochem.comgreenagrochem.comrsc.org

Lignosulfonates can partially substitute (e.g., 10–50%) synthetic resins in wood panel production, thereby reducing costs and formaldehyde emissions while maintaining board strength. greenagrochem.com Their adhesive properties stem from phenolic, hydroxyl, and sulfonate groups, which enable strong chemical and physical bonding with lignocellulosic materials. greenagrochem.com For instance, magnesium lignosulfonate has been successfully used as a formaldehyde-free adhesive for producing eco-friendly wood composites from industrial waste fibers. mdpi.com

To enhance their suitability as resin binders, lignosulfonates can undergo chemical modifications such as hydroxymethylation (to increase crosslinking sites for formaldehyde-based resins) and phenolation (to improve solubility and allow for significant phenol (B47542) substitution in PF resins). greenagrochem.com Research also explores combining lignosulfonates with enzymes like laccase or with polymeric methylene (B1212753) diphenyl diisocyanate (pMDI) to produce formaldehyde-free particleboards meeting industry standards. greenagrochem.com

Table 2: Applications of Lignosulfonates as Binders in Wood-Based Composites chinalignin.comgreenagrochem.comontosight.aigreenagrochem.comalibaba.comgoogle.com

Composite TypeRole of LignosulfonateBenefits
PlywoodAdhesive, binderImproves adhesion, strength, and durability; can be used in water solutions. ontosight.aialibaba.comgoogle.comgatech.edu
ParticleboardBinder, binder additiveReplaces synthetic resins (e.g., PF, UF), reduces formaldehyde emissions, maintains strength. greenagrochem.comontosight.aigreenagrochem.comalibaba.com
Fiberboard (MDF, HDF)Binder, plasticizer, dispersantEnhances cohesion and strength, improves compatibility with cement in mineral-bonded boards. chinalignin.comgreenagrochem.com
Agricultural Residue BoardsBinderBinds waste materials (e.g., wheat straw, rice straw, bagasse), promotes renewable resources, enhances adhesion and water resistance. greenagrochem.com

Green Adhesive Formulations

This compound and its sodium salt have garnered significant attention in the development of green adhesive formulations, particularly as sustainable alternatives to petroleum-based components. Lignin's ability to form strong bonds with other molecules makes it a suitable component for adhesives. rsc.org Research indicates that this compound sodium salt can be incorporated into epoxy resins, reducing the need for traditional hardeners and resins, thereby contributing to the creation of more environmentally friendly epoxy adhesives. researchgate.netresearchgate.net Studies have shown that adding this compound sodium salt (up to 50 wt%) to epoxy resin can lead to a green epoxy adhesive, and this addition can improve adhesion with materials like cork due to material affinity. researchgate.net Furthermore, the inclusion of lignin in adhesive formulations has been observed to enhance adhesion and decrease the concentration of bisphenol A, a common precursor in epoxy resins that has been reported to have estrogenic activity. rsc.orgresearchgate.net The presence of hydroxyl groups in this compound sodium salt can also encourage the curing process of epoxy resins. researchgate.net

Advanced Dispersants and Surfactants in Industrial Processes

Lignosulfonates, which are polyelectrolyte salts of this compound, are widely employed as dispersants and surfactants in various industrial processes. mdpi.com Their effectiveness stems from their amphiphilic nature, where anionic groups such as sulfonate and carboxylic groups ensure water solubility, while less polar aromatic and aliphatic moieties facilitate interactions with surfaces and interfaces. mdpi.com This unique structure allows lignosulfonates to stabilize dispersions and emulsions by mechanisms including steric hindrance, electrostatic repulsion, the Marangoni-Gibbs effect, and the formation of viscoelastic interface layers. amazonaws.com

This compound salts are crucial for the stable dispersion of dyes and pigments. atamanchemicals.com Sodium lignosulfonate, specifically, is extensively used for the dispersion and filling of disperse dyes and vat dyes. jufuchemtech.com It exhibits excellent dispersibility, heat resistance, and high-temperature dispersibility, contributing to uniform coloration and shortening the dye grinding time. jufuchemtech.comgreenagrochem.comsulfonic-acid.com It can also serve as a diluent for acid dyes and a general pigment dispersant. jufuchemtech.com In coating systems, this compound uniformly disperses pigments, preventing their agglomeration. sulfonic-acid.com

In the petroleum industry, this compound salts are vital components of drilling fluids, commonly functioning as thinners, deflocculants, and rheology modifiers. atamanchemicals.commdpi.comatamanchemicals.comchemondis.com They are used to control the viscosity of drilling fluids and improve drilling efficiency, replacing traditional additives like tannic acids from quebracho. atamanchemicals.comboem.gov Lignosulfonates prevent the flocculation of clay particles, which would otherwise lead to high viscosity and gel strength in drilling muds. boem.gov They are effective in maintaining the rheological properties of drilling muds, even under high-temperature conditions. lignincorp.comresearchgate.net For instance, lignosulfonates help reduce fluid loss and maintain viscosity, contributing to enhanced drilling operations, especially in challenging environments like unconventional oil deposits. verifiedmarketresearch.comresearchgate.net

This compound salts are effectively utilized in coal slurry and mineral processing applications. As additives in coal-water slurry preparation, they can enhance mill output, reduce pulp and power consumption, and improve the concentration of the coal-water slurry. greenagrochem.comlignincorp.com They also contribute to reducing viscosity, ensuring stability and fluidity during gasification processes, which in turn decreases oxygen and coal consumption and improves cold gas efficiency. greenagrochem.com In mineral processing, lignosulfonates act as deflocculants for clay slurries and are used as advanced flotation agents in metallurgical mining, aiding in the separation of ores. atamanchemicals.comatamanchemicals.comjufuchemtech.comchinalignin.com Their ability to reduce the viscosity of mineral slurries is a significant advantage. atamanchemicals.com

Environmental Remediation and Sustainable Technologies

This compound's functional groups and polymeric nature make it a promising material for environmental remediation, particularly in the adsorption and sequestration of heavy metals. nih.gov

This compound and its derivatives exhibit a high capacity for adsorbing and sequestering heavy metal ions from wastewater. nih.govmdpi.com The functional groups present in lignosulfonates, such as phenolic hydroxyls, carboxyl groups, and sulfonic groups, enable them to bind with various metal contaminants through mechanisms like electrostatic interaction, surface complexation, ion exchange, and precipitation. researchgate.netzhishangchemical.com

For example, lignosulfonate-modified graphene hydrogel (LS-GH) has demonstrated an ultrahigh adsorption capacity for lead ions (Pb(II)), with reported capacities as high as 1210 mg/g, making it one of the most effective Pb(II) adsorbents. researchgate.net This high capacity is attributed to the large specific surface area, multiple porosity, and abundant active sites provided by the functionalized hydrogel. researchgate.net Calcium lignosulfonate nanocomposites have also been studied for the reduction of chromium (Cr(VI)) to less toxic Cr(III), where the lignosulfonate acts as a support and stabilizing agent for metal nanoparticles, facilitating the reduction process. acs.org Studies on cyanobacteria, which contain biopolymers with metal binding capacity, show high affinity for metal ions like copper (Cu(II)), lead (Pb(II)), and nickel (Ni(II)), with optimal binding occurring at pH 5. k-state.edu

The adsorption performance of lignosulfonate/polyaniline (LS/PANI) nanocomposites for heavy metal ions like Pb(II) has also been investigated, showing favorable removal performance. mdpi.com The effectiveness of lignosulfonates in heavy metal removal highlights their potential as sustainable and cost-effective adsorbents for water treatment. nih.govzhishangchemical.com

Biological Activities and Bio-based Functionalities (Research Focus)

Enzyme Stabilization and Biocompatible Material Research

This compound (LSA) and its derivatives are increasingly recognized for their utility in enzyme stabilization and the development of biocompatible materials, leveraging their unique polyanionic structure, natural origin, and diverse functional groups. These applications are crucial for advancing fields such as biomedicine, biocatalysis, and drug delivery systems.

Enzyme Stabilization this compound has demonstrated the capacity to influence enzyme activity and stability. Research indicates that LSA acts as a reversible and non-competitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory effect suggests a potential role for LSA in delaying intestinal glucose absorption, which could be relevant for managing blood glucose levels. The inhibitory action was observed to be enhanced upon preincubation of LSA with the enzyme, implying a slow-binding mechanism. researchgate.netnih.govmdpi.com

Furthermore, this compound sodium (LSAS), a non-saccharide heparin mimetic, has been identified as a potent, selective, and allosteric inhibitor of human Factor XIa (FXIa). nih.gov This inhibition is characterized by a decrease in the maximum reaction rate (VMAX) of FXIa hydrolysis without significantly altering its Michaelis constant (KM), indicative of an allosteric mechanism. nih.gov LSAS has shown significant anticoagulant activity in human plasma, selectively doubling the activated partial thromboplastin (B12709170) time (APTT) at specific concentrations. nih.gov

The ability of this compound to stabilize enzymes and other biomolecules enhances their functionality in both research and industrial settings. smolecule.com In the context of lignocellulosic biomass conversion, lignosulfonate (when neutralized to approximately pH 4.8) has been shown to improve enzymatic processing by reducing non-specific binding of enzymes to lignin, thereby enhancing enzymatic activity. google.com However, it is noteworthy that while LSA can stimulate the production of certain ligninolytic enzymes like manganese peroxidase (MnP), high concentrations may exert a "toxic effect" on the production of other enzymes, such as laccase. nih.gov

Table 1: Inhibitory Effects of this compound Sodium (LSAS) on Human Factor XIa and Plasma Clotting

ParameterValueReference
IC50 for FXIa Inhibition~8 µg/mL nih.gov
APTT Doubling in Normal Human Plasma~308 µg/mL nih.gov
APTT Doubling in Antithrombin-Deficient Plasma~275 µg/mL nih.gov
APTT Doubling in Factor XI-Deficient Plasma429 µg/mL nih.gov
Mechanism of FXIa InhibitionAllosteric (decreased VMAX, unchanged KM) nih.gov

Biocompatible Material Research this compound and its derivatives are increasingly incorporated into biocompatible materials for various biomedical applications, owing to their natural origin, non-toxic nature, and ability to form hydrogels. smolecule.comontosight.aiosti.govencyclopedia.pub These materials are being explored for:

Drug Delivery Systems: Modified lignosulfonic acids have been investigated for their potential in drug delivery due to their biocompatibility and hydrogel-forming capabilities. ontosight.ai this compound, calcium salt (LS-Ca), specifically, is suitable for drug delivery systems, where it can bind drug molecules to carrier particles. smolecule.com Hydrogels synthesized using this compound and sodium alginate, cross-linked with barium ions and coated with iron oxide and graphene oxide nanoparticles, have been studied for in-vitro drug release. researchgate.net

Tissue Engineering and Wound Dressings: Lignin-based hydrogels are a promising area of research for wound dressing materials, tissue engineering, and 3D printing. osti.govencyclopedia.pub Lignin itself possesses inherent biocompatibility, biodegradability, antioxidant, and antimicrobial activities, making it an attractive component for such materials. encyclopedia.pub Lignin-based composites have shown promise as antimicrobial and biocompatible wound dressings. mdpi.com For instance, a lignin model polymeric compound incorporated into an alginate hydrogel demonstrated antimicrobial effects against clinical bacterial strains without exhibiting toxicity to human epithelial cells. mdpi.com

Antiviral Properties: Beyond structural and delivery applications, this compound has also exhibited direct biological activities, including antiviral effects. Studies have reported its antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). osti.govencyclopedia.pub

The versatility of this compound in forming various material structures, such as superabsorbent hydrogels through graft copolymerization, further expands its potential in developing advanced functional materials for biomedical purposes. encyclopedia.pub

Future Research Directions and Emerging Challenges in Lignosulfonic Acid Science

Development of Novel Isolation and Purification Techniques for Enhanced Purity and Homogeneity

Lignosulfonic acid, as recovered from spent sulfite (B76179) liquor, is inherently impure, containing various contaminants such as sugars, hemicelluloses, and inorganic salts. greenagrochem.comresearchgate.netmdpi.com Current isolation methods, including ultrafiltration and amine extraction, face challenges such as high energy demands, insufficient removal of impurities, and issues like crud formation and membrane fouling. greenagrochem.comresearchgate.netmdpi.comverifiedmarketresearch.com The variability in raw materials, such as hardwood versus softwood, also impacts the yield and purity of the isolated lignosulfonates. greenagrochem.com

Future research is focused on developing more efficient and cost-effective purification techniques to achieve enhanced purity and homogeneity, which are crucial for advanced applications. researchgate.netmdpi.com Novel approaches are being investigated, such as sorption onto macroreticular non-ionic poly(methyl methacrylate) beads (XAD-7 resin) followed by desorption with organic solvents. This method has shown promise as a more reproducible, robust, and significantly faster alternative to traditional ultrafiltration. researchgate.net Addressing these purification challenges will unlock the full potential of LSA for high-value applications.

Tailored Functionalization for Specific Advanced Material Requirements

This compound's versatility stems from its rich functional group chemistry, including hydroxyl, carboxyl, and sulfonic acid groups. atamanchemicals.comresearchgate.net This diverse chemical structure allows for various modifications to tailor its properties for specific advanced material requirements. researchgate.netncsu.edumdpi.com The aim is to transform LSA into high-performance materials that can compete with or replace synthetic alternatives.

Research efforts are exploring different functionalization strategies:

Nitration and Alkaline Hydrolysis: These chemical modifications can alter the surface properties and reactivity of lignosulfonates. d-nb.info

Enzymatic Treatments: The application of enzymes, such as laccase-dehydrogenase, is being investigated for modifying lignins, including lignosulfonates, to produce green bio-based products for wood applications. anr.fr

Derivatization for Specific Polymers: this compound can be reacted with other compounds, such as polyoxyalkylene amines, to produce curing agents for epoxy resins, transforming abundant lignosulfonates into valuable chemical agents. google.com

These tailored functionalizations are paving the way for LSA's use in advanced applications like carbon fibers, resins, adhesives, and bioplastics, contributing to the development of new biodegradable polymeric materials. atamanchemicals.comresearchgate.netatamanchemicals.com

Computational Modeling and Simulation for Structure-Property Relationship Elucidation

Understanding the intricate relationship between the chemical structure of this compound and its macroscopic properties is vital for its targeted application and modification. Given the complexity and heterogeneity of LSA, computational modeling and simulation techniques are becoming indispensable tools in this endeavor. semanticscholar.orgresearchgate.net

Molecular dynamics (MD) simulations and ab initio calculations are increasingly employed to:

Elucidate Molecular Conformation: These simulations help in understanding how lignosulfonate molecules coil in solution and how their sulfonate groups are enriched on the surface. researchgate.net

Investigate Intermolecular Interactions: Computational studies can reveal the strong interactions between sulfonic groups and other molecules, such as urea, through hydrogen bonding, which is crucial for applications like slow-release fertilizers. researchgate.net

Predict and Optimize Properties: By simulating the behavior of LSA at an atomic and molecular level, researchers can predict and optimize properties like diffusion constants and understand the influence of factors like pH, salinity, and molecular weight on its colloidal state and adsorption behavior. mdpi.comresearchgate.netacs.org

Study Enzyme-Substrate Interactions: Molecular dynamics simulations have been used to study the binding pockets of enzymes with this compound, providing insights into biocatalysis. plos.orgresearchgate.net

This computational approach complements experimental observations, providing a deeper understanding of LSA's fundamental chemistry and guiding the design of new materials.

Integration into Circular Bioeconomy Frameworks and Biorefinery Concepts

The integration of this compound into circular bioeconomy frameworks and biorefinery concepts represents a critical shift towards sustainable industrial practices. LSA, as a renewable, biodegradable, and non-toxic byproduct of the pulp and paper industry, is ideally positioned to replace synthetic chemicals. greenagrochem.comverifiedmarketresearch.comatamanchemicals.comatamanchemicals.com

Biorefineries are designed as integrative, multifunctional concepts that utilize biomass to produce a range of sustainable intermediate and end-products, aiming for complete valorization of all lignocellulosic fractions (cellulose, hemicellulose, lignin). researchgate.nettuwien.at The concept of "smart integrated biorefineries" emphasizes maximizing biomass valorization before its final use, minimizing waste and emissions, and achieving energy self-sufficiency. biofueljournal.combiofueljournal.com

The focus is on:

Waste Reduction and Valorization: Transforming lignin (B12514952), which is often underutilized, into high-value products enhances the profitability of pulping processes and reduces the organic load in wastewater. d-nb.inforesearchgate.netnih.gov

Sustainable Alternatives: Promoting LSA as an environmentally benign substitute for chemical dispersants and artificial polymers across various applications. verifiedmarketresearch.com

Resource Optimization: Developing closed-loop systems that optimize biomass utilization and minimize environmental impact, for instance, by upgrading bio-oil byproducts into platform chemicals. biofueljournal.com

This integration aligns with global trends aimed at minimizing carbon footprints and waste, fostering a more sustainable industrial landscape. atamanchemicals.com

Addressing Heterogeneity and Variability in this compound Feedstocks

A significant challenge in the broader application of this compound is its inherent heterogeneity and variability. LSA is a complex mixture of molecules with a broad distribution of molecular weights and a rich variety of functional groups, including phenolic hydroxyls, carboxyl groups, and sulfonic groups. mdpi.comatamanchemicals.comresearchgate.net

The properties and composition of lignosulfonates are highly influenced by their origin (e.g., hardwood vs. softwood) and the specific pulping and isolation methods used. greenagrochem.commdpi.commdpi.comdiva-portal.org This variability can lead to inconsistent product quality and performance, which can be a restraint on market growth, especially when compared to synthetic alternatives with more uniform characteristics. mdpi.comverifiedmarketresearch.com

Future research must focus on:

Standardization and Characterization: Developing more reliable and rapid analytical methods to characterize the acidic groups (sulfonic and carboxyl) and purity (sugar residues, minerals) of commercial lignosulfonates. researchgate.net

Fractionation Strategies: Implementing effective strategies to reduce molecular weight-dependent heterogeneity and achieve more homogeneous fractions. Techniques like cascaded ultrafiltration and solvent fractionation can separate lignosulfonates by molecular weight, leading to products with more tailored properties. greenagrochem.comresearchgate.netmdpi.comnih.gov

Process Control: Optimizing pulping and isolation processes to yield lignosulfonates with more consistent structural and functional properties.

Exploration of Underexplored Niche Applications and High-Value Products

While this compound is widely used in established applications such as concrete admixtures, animal feed binders, and dispersants, significant potential lies in exploring underexplored niche applications and developing high-value products. atamanchemicals.comatamanchemicals.comresearchgate.net The transition of LSA from a low-value byproduct to a high-value chemical platform is a key research direction.

Emerging and high-value applications include:

Advanced Materials: Developing LSA into precursors for carbon fibers, resins, adhesives, and bioplastics. atamanchemicals.comatamanchemicals.com

Bio-based Catalysts: this compound can serve as a retrievable, sustainable, and eco-friendly heterogeneous catalyst for various organic reactions, offering a green alternative to conventional catalysts. researchgate.netacs.org

Pharmaceutical and Biomedical Applications: Research is exploring LSA's potential as an antiviral agent (e.g., against HSV and HIV), antimicrobial, and antioxidant. nih.govborregaard.comosti.govresearchgate.net Its potential in controlled drug delivery systems is also being investigated. nih.gov

Environmental Applications: Utilizing LSA as chelating agents in water treatment processes to sequester metal ions, as scale inhibitors, and as soil amendments and plant growth enhancers to improve soil structure and nutrient uptake. verifiedmarketresearch.comatamanchemicals.com

Specialty Chemicals: Exploring its use as corrosion inhibitors, in enhanced oil recovery, and as additives in rubber-based compounds. mdpi.comresearchgate.net

Food and Feed Preservation: this compound, in combination with other acids, has shown promise as an antioxidant for fish silage preservation, improving quality and stability. borregaard.com

The continuous exploration of these diverse applications aims to unlock the full economic and environmental potential of this compound, moving it beyond a mere byproduct to a versatile and valuable bio-based chemical.

Q & A

Q. What structural features of lignosulfonic acid influence its reactivity in biomass saccharification?

this compound contains sulfonic acid groups, carboxylic acid groups, and phenolic hydroxyl groups, which contribute to its catalytic activity. The sulfonic acid groups enhance hydrophilicity and acid strength, critical for hydrolyzing glycosidic bonds in cellulose. Experimental designs should include spectroscopic methods (e.g., FTIR, NMR) to quantify functional groups and correlate them with catalytic efficiency. For example, birch wood saccharification rates (40% decomposition at 150°C for 6 hours) are higher than Sugi wood due to differences in hemicellulose composition, particularly xylobiose susceptibility .

Q. How can researchers characterize this compound’s adsorption properties for bio-related substances?

Functionalization studies using ionic interactions (e.g., amine grafting) can modify this compound’s adsorption capacity. Methodologies include zeta potential measurements to assess surface charge and UV-Vis spectroscopy to quantify adsorption kinetics. For instance, modified this compound has demonstrated increased binding affinity for proteins and polysaccharides in controlled pH environments .

Q. What are best practices for visualizing data in this compound research?

Use tables to summarize functional group quantification (e.g., sulfonic acid content in mmol/g) and line charts to depict time-dependent saccharification yields. Ensure figures include clear axis labels (e.g., temperature vs. decomposition rate) and error bars to represent variability across triplicate experiments .

Advanced Research Questions

Q. How can experimental conditions be optimized to resolve contradictions in this compound’s catalytic efficiency across biomass types?

Contradictions arise from biomass heterogeneity (e.g., lignin content, monosugar composition). A systematic approach involves:

  • Comparative studies : Test this compound on standardized biomass substrates (e.g., pure cellulose vs. lignin-rich residues).
  • Kinetic modeling : Use Arrhenius plots to differentiate temperature-dependent activation energies for birch (faster hydrolysis) and Sugi wood .
  • Statistical analysis : Apply ANOVA to identify significant variables (e.g., reaction time, acid concentration).

Q. What methodologies address the challenges of isolating this compound’s effects in complex reaction systems?

  • Control experiments : Compare saccharification yields with and without this compound under identical conditions.
  • Inhibitor studies : Add lignin-derived inhibitors (e.g., phenolic compounds) to quantify their interference.
  • Advanced spectroscopy : Use in situ Raman spectroscopy to monitor real-time interactions between this compound and cellulose .

Q. How can researchers formulate hypotheses about this compound’s role in sustainable chemistry using FINER criteria?

The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guides hypothesis development:

  • Novelty : Investigate this compound’s dual role as a catalyst and surfactant in biphasic systems.
  • Relevance : Align with SDG 12 (Sustainable Consumption) by reducing reliance on fossil-derived catalysts.
  • Ethical considerations : Assess environmental toxicity of this compound derivatives .

Data Interpretation and Validation

Q. How should researchers analyze uncertainties in this compound experimental data?

  • Error propagation : Calculate uncertainties in yield measurements using standard deviations from triplicate trials.
  • Sensitivity analysis : Identify parameters (e.g., pH, temperature) with the highest impact on saccharification efficiency.
  • Peer validation : Cross-check results with independent techniques (e.g., HPLC for sugar quantification vs. gravimetric analysis) .

Q. What strategies mitigate confounding variables in this compound adsorption studies?

  • Purification protocols : Pre-treat this compound with dialysis to remove low-molecular-weight impurities.
  • Batch experiments : Control ionic strength and competing ions (e.g., Na⁺, Ca²⁺) to isolate adsorption mechanisms .

Methodological Resources

Table 1 : Key Parameters in this compound Saccharification Experiments

ParameterTypical RangeMeasurement TechniqueReference
Temperature120–180°CThermocouple calibration
Reaction Time2–12 hoursGC/MS for intermediate analysis
Acid Concentration1–5 wt%Titration (NaOH standardization)

Table 2 : Common Pitfalls in this compound Research

PitfallMitigation Strategy
Biomass heterogeneityUse standardized substrates (e.g., NIST CRM)
Inconsistent pH controlAutomated buffer systems
Data overinterpretationTriangulate with multiple analytical methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.